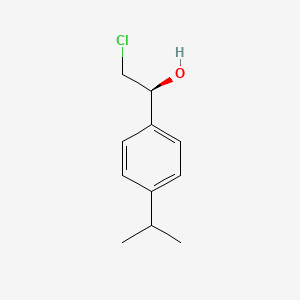

(1S)-2-Chloro-1-(2,4,5-trimethyl-phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethanone, 1-(2,4,5-trimethylphenyl)-” is a chemical compound with the molecular formula C11H14O . Its molecular weight is 162.2283 . The IUPAC Standard InChI is InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3 .

Molecular Structure Analysis

The chemical structure of “Ethanone, 1-(2,4,5-trimethylphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 1-(2,4,5-trimethylphenyl)-” include a molecular weight of 162.2283 . More detailed information such as melting point, boiling point, and solubility was not found.Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

Research indicates that phenolic compounds like tyrosol and hydroxytyrosol, related to ethanol, possess significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are being studied for their potential applications in dentistry, showcasing their effectiveness in various clinical areas, primarily for their antioxidant and anti-tumor activities (Ramos et al., 2020).

Biofuel Production

Ethanol, a well-known renewable energy carrier, plays a crucial role in hydrogen production from biomass fermentation. The use of catalysts like Rh and Ni has been highlighted as crucial in ethanol steam reforming processes for hydrogen production, indicating ethanol's significant role in advancing renewable energy technologies (Ni, Leung, & Leung, 2007).

Environmental Impact and Remediation

Studies on ethanol's environmental impact, especially concerning groundwater contamination by gasohol (a blend of gasoline and ethanol), suggest that while ethanol can increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater, its overall effect on natural attenuation of BTEX is likely system-specific. This highlights the need for a comprehensive understanding of ethanol and its blends' environmental behaviors (Powers et al., 2001).

Ethanol in Scientific Research

Ethanol's effects on cellular and molecular targets, especially its interactions with proteins involved in synaptic transmission, have been explored. These studies indicate that ethanol's acute and chronic effects on synaptic function could inform the neural actions of alcohol, including intoxication and dependency mechanisms (Lovinger & Roberto, 2023).

Safety and Hazards

The safety data sheet for “1-(2,4,5-Trimethylphenyl)ethanone” indicates that it is a flammable liquid and vapour . Precautions include keeping away from heat, sparks, open flames, and other ignition sources, and using non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately and the affected areas rinsed with water .

Propiedades

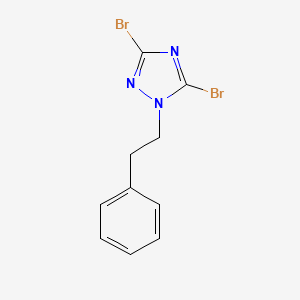

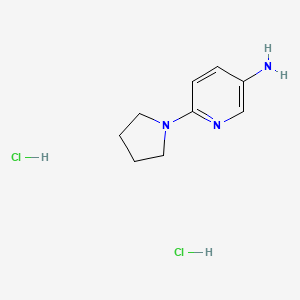

IUPAC Name |

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBECABNPXRGF-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CCl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@@H](CCl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)